molecular formula C7H8N2O3 B065732 ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS No. 179692-09-2

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B065732
CAS No.: 179692-09-2
M. Wt: 168.15 g/mol
InChI Key: UEQLAZGHIUZUEO-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Heterocyclic Systems : Ethyl 4-formyl-1H-pyrazole-3-carboxylate reacts with other compounds to form new heterocyclic systems. For instance, one study describes the reaction of this compound with rhodanine, leading to the formation of a series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, which further undergo recyclization to form new heterocyclic acids (Chaban, Matiichuk, & Matiychuk, 2020).

  • Formation of Various Compounds : Another study involved the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid, leading to the formation of several other compounds with different properties and potential for further chemical modifications (Matiichuk, Potopnyk, & Obushak, 2009).

  • Photochemical Studies : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate has been studied for its photochromic properties. It shows coloration upon light irradiation, and this effect disappears either by melting or dissolving in solvents. The initiation of coloration is likely based on a photochemical intramolecular hydrogen abstraction (Yokoyama et al., 2004).

  • Synthesis of Thiadiazoles : Ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates were synthesized by reacting this compound with acetophenone hydrazones, providing substrates for further studies in biological activity (Vysokova et al., 2017).

  • Regioselective Synthesis : The compound has also been used in the regioselective synthesis of other pyrazole derivatives, like ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting its utility in creating specific molecular configurations (Machado et al., 2011).

Mechanism of Action

While the specific mechanism of action for ethyl 4-formyl-1H-pyrazole-3-carboxylate is not mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

When handling ethyl 4-formyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be used to generate complex pyrazole-based molecular frameworks . It can also be used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . This suggests that it has potential for further exploration in these areas.

Properties

IUPAC Name

ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLAZGHIUZUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351902
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179692-09-2
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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